molecular formula C19H17BrN2 B4894531 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile

2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile

Cat. No. B4894531
M. Wt: 353.3 g/mol
InChI Key: UJDVGEZWVKXEAY-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as BPAP, is a chemical compound that belongs to the group of acrylonitrile derivatives. BPAP has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile may exert its effects by modulating the activity of dopamine, serotonin, and glutamate receptors in the brain. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the expression of BDNF and to enhance neurogenesis in the hippocampus. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to improve cognitive function, reduce anxiety, and improve mood in animal models.

Advantages and Limitations for Lab Experiments

2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have low toxicity and has not been associated with any significant side effects in animal models. However, one limitation of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is that it is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. One area of research is the development of more potent and selective analogs of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. Another area of research is the investigation of the potential therapeutic uses of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile and its effects on the brain and behavior.

Synthesis Methods

2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile can be synthesized using a variety of methods, including the reaction of 3-bromophenylboronic acid and 4-(1-pyrrolidinyl)phenylboronic acid with acrylonitrile under palladium-catalyzed conditions. Another method involves the reaction of 3-bromophenylacetonitrile and 4-(1-pyrrolidinyl)benzaldehyde in the presence of a base.

Scientific Research Applications

2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2/c20-18-5-3-4-16(13-18)17(14-21)12-15-6-8-19(9-7-15)22-10-1-2-11-22/h3-9,12-13H,1-2,10-11H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDVGEZWVKXEAY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile

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